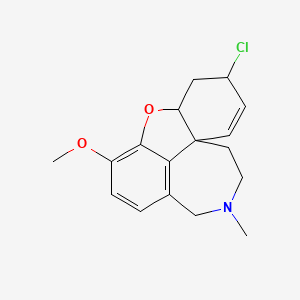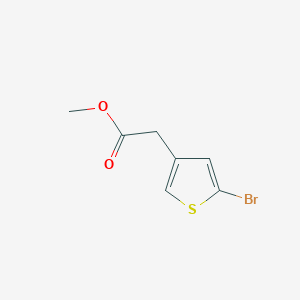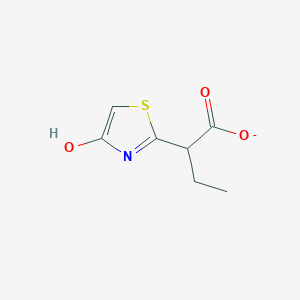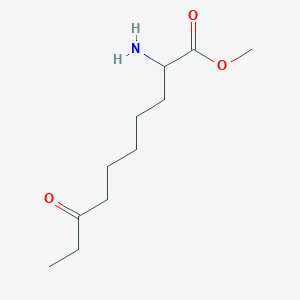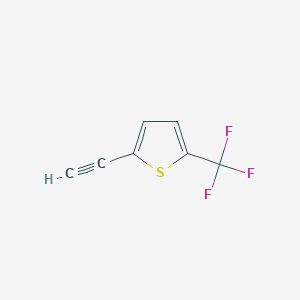
N-hydroxy-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-valine typically involves the hydroxylation of L-valine. One common method includes the use of flavin-dependent N-hydroxylating enzymes . These enzymes facilitate the hydroxylation process under specific reaction conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineering microbial cells to produce L-valine, followed by enzymatic hydroxylation, is a viable approach . This method ensures a high yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-L-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of N-oxide derivatives, while reduction may yield amino alcohols .
Scientific Research Applications
N-hydroxy-L-valine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules . In biology, it plays a role in metabolic pathways and enzyme functions . In medicine, this compound is explored for its potential therapeutic effects, including antimicrobial and antioxidant activities . Additionally, it has industrial applications in the production of pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from donor molecules . This interaction influences various biochemical processes, including enzyme catalysis and metabolic regulation .
Comparison with Similar Compounds
N-hydroxy-L-valine is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity . Similar compounds include L-valine, N-hydroxy-α-amino acids, and hydroxylamines . The distinct structural features of this compound contribute to its unique properties and applications.
Properties
CAS No. |
19944-63-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
PXEKBQAJOBYINU-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NO |
Canonical SMILES |
CC(C)C(C(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


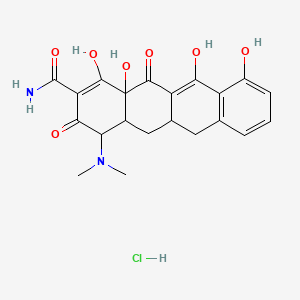

![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
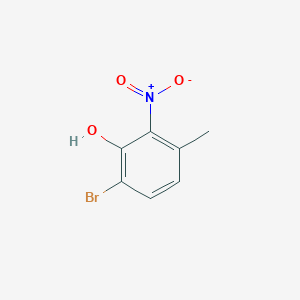
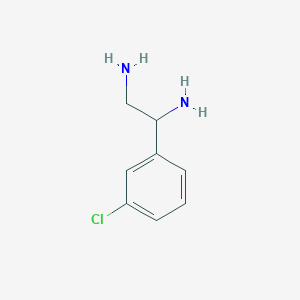
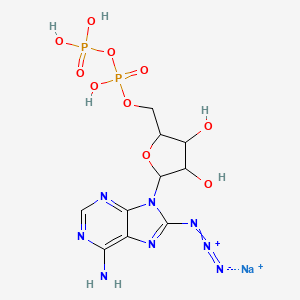
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
